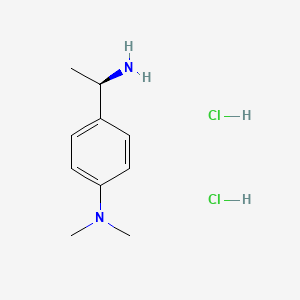

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

概要

説明

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is known for its versatility and utility in asymmetric catalysis and as a chiral ligand.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the asymmetric transformation of pre-prepared or in situ formed NH imines. Biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . The hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts represent an atom-economical and scalable route to access value-added primary amines .

Industrial Production Methods

Industrial production methods for this compound often involve the use of ω-transaminase variants from Arthrobacter sp. to facilitate the synthesis of valuable synthons on a preparative scale . Optimization of reaction conditions is crucial to achieve excellent isolated yields and stereocontrol.

化学反応の分析

Types of Reactions

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or ketones.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, ammonia for reductive amination, and various oxidizing agents for oxidation reactions. The conditions often involve the use of transition metal catalysts to enhance reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include chiral primary amines, secondary amines, tertiary amines, imines, and ketones, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Redox Indicator

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is utilized as a redox indicator in biochemical assays. It undergoes oxidation-reduction reactions, which can be monitored spectrophotometrically. This property is particularly useful in studying enzymatic reactions and metabolic pathways.

Antioxidant Studies

This compound has been employed in research focusing on antioxidant properties. It can act as a model compound to evaluate the efficacy of antioxidants in preventing oxidative stress in biological systems .

Enzyme Activity Assays

The compound serves as a substrate for various enzymes, particularly peroxidases. Its ability to form colored products upon oxidation makes it valuable for enzyme activity assays, allowing researchers to quantify enzyme kinetics and mechanisms .

Case Study 1: Enzymatic Activity Measurement

In a study published in the Journal of Biochemical Analysis, researchers utilized this compound to measure the activity of horseradish peroxidase. The assay demonstrated that varying concentrations of the compound resulted in different rates of color development, indicating its potential as an effective substrate for peroxidase activity measurement .

Case Study 2: Antioxidant Evaluation

A research article focused on evaluating the antioxidant capacity of various compounds used this compound as a standard reference. The findings revealed that the compound exhibited significant radical scavenging activity, making it a suitable candidate for further studies on antioxidant mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Redox Indicator | Monitors oxidation-reduction reactions in biochemical assays |

| Antioxidant Studies | Evaluates antioxidant properties and mechanisms |

| Enzyme Activity Assays | Serves as a substrate for enzyme assays, particularly peroxidases |

作用機序

The mechanism by which ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride exerts its effects involves the formation of an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, followed by the production of a hemiaminal by the addition of water. The ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

類似化合物との比較

Similar Compounds

- ®-2-(1-Aminoethyl)nicotinonitrile dihydrochloride

- ®-3-(1-Aminoethyl)aniline hydrochloride

- ®-2-(1-Aminoethyl)aniline hydrochloride

Uniqueness

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific chiral configuration and its utility in asymmetric catalysis. Its ability to form stable chiral intermediates makes it particularly valuable in the synthesis of enantiopure compounds, which are essential in the pharmaceutical industry.

生物活性

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral amine compound with significant implications in both chemistry and biology. Its unique structure allows it to interact with various biological systems, particularly through its role as a substrate for enzymes such as ω-transaminase. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Enzyme:

The primary target of this compound is ω-transaminase , an enzyme critical for amino acid metabolism.

Mode of Action:

The compound interacts with ω-transaminase by forming an external aldimine complex with the coenzyme pyridoxal-5′-phosphate (PLP). This interaction facilitates the transamination process, leading to the production of chiral amines and other metabolites essential for various biochemical pathways.

Biochemical Pathways

The compound plays a pivotal role in the asymmetric synthesis pathway , influencing the production of specific chiral compounds. It affects the ω-transaminase reaction mechanism, which is integral to amino acid metabolism and the synthesis of neurotransmitters.

| Property | Description |

|---|---|

| Molecular Weight | 202.26 g/mol |

| Solubility | Soluble in water and organic solvents |

| Chirality | Contains one chiral center |

| Key Interaction | Forms stable intermediates with PLP |

Cellular Effects

This compound has been shown to influence various cellular processes:

- Gene Expression: Alters the expression of genes involved in metabolic pathways.

- Cell Signaling: Modulates signaling pathways that affect cellular metabolism and function.

- Enzyme Activity: Enhances or inhibits enzyme activities depending on concentration and context .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses: May enhance enzyme activity and metabolic function.

- High Doses: Can lead to adverse effects, including enzyme inhibition and disruption of cellular processes .

Case Study: Toxicity Assessment

A study assessed the toxicity of N,N-dimethylaniline (a related compound) in animal models. Results indicated that exposure led to methaemoglobinaemia and other hematological effects, suggesting potential risks associated with high doses of related compounds .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability due to its ability to form stable intermediates with ω-transaminase. This stability may enhance its therapeutic potential in various applications, particularly in asymmetric synthesis .

特性

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。